molecular formula C7H9NO2 B2759355 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde CAS No. 1780991-06-1

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde

Cat. No. B2759355
CAS RN: 1780991-06-1
M. Wt: 139.154
InChI Key: TZMJCKCPBCJGTL-UHFFFAOYSA-N
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Description

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO2. It is a derivative of oxazole, a heterocyclic compound that has gained attention in the field of medicinal chemistry . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is based on the oxazole core, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure analysis of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde was not found in the retrieved papers.

Scientific Research Applications

Synthesis of Novel Compounds

The study by Bhat et al. (2016) outlines the synthesis of a new series of compounds via a Vilsmeier–Haack formylation approach, demonstrating the compound's role in developing antimicrobial agents with potential application in medical science (Bhat et al., 2016). Similarly, Milišiūnaitė et al. (2021) developed a synthetic route to novel heterocyclic products, emphasizing the compound's utility in creating complex chemical structures (Milišiūnaitė et al., 2021).

Characterization of Antimicrobial Agents

The research by Manjunatha Bhat and colleagues (2016) focused on synthesizing a series of compounds for in vitro antimicrobial screening. This research underscores the potential of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde derivatives as broad-spectrum antimicrobial agents, further supported by molecular docking studies to understand their mechanism of action (Bhat et al., 2016).

Exploration of Novel Synthetic Pathways

Milišiūnaitė and team (2021) employed an intramolecular nitrile oxide cycloaddition reaction to create novel pyrazolo and pyrano oxazole derivatives, showcasing an innovative approach to synthesizing complex heterocyclic structures (Milišiūnaitė et al., 2021). Beccalli et al. (2008) highlighted a Pd(II)-catalyzed method for synthesizing 5-oxazolecarbaldehydes, presenting a novel pathway that offers an alternative to traditional formylation processes (Beccalli et al., 2008).

properties

IUPAC Name

4-propan-2-yl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)6-4-10-8-7(6)3-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMJCKCPBCJGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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